Cas no 15570-12-4 (3-Methoxybenzenethiol)

3-Methoxybenzenethiol Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxybenzenethiol
- 3-Methoxythiophenol
- 3-Mercaptoanisole~3-Methoxybenzenethiol
- 2-Thioanisole
- 3-Mercaptoanisole
- 3-methoxy-benzenethiol
- 3-methoxybenzenthiol
- HS-C6H4-3-OMe
- Meta-Methoxybenzenethiol
- m-MeO-thiophenol
- m-methoxybenzenethiol
- m-methoxyphenylthiol
- m-Methoxythiophenol
- 3-Methoxy thiophenol
- Benzenethiol, 3-methoxy-
- 3-METHOXYBENZENE-1-THIOL
- QMVAZEHZOPDGHA-UHFFFAOYSA-N
- 3-methoxy-thiophenol
- zlchem 287
- PubChem6817
- 3-methoxy thio phenol
- 3-methoxy -thiophenol
- 3-methyloxy-benzenethiol
- m-Methoxy phenyl mercaptan
- 3-MEHOXYBENZENTHIOL
- SCH
- STR02060
- GU3GP933SP
- (M-METHOXYPHENYL)THIOL
- SCHEMBL6767
- AMY21950
- EINECS 239-617-7
- EN300-26755
- 15570-12-4
- AKOS005257798
- UNII-GU3GP933SP
- 3-Methoxythiophenol, 98%
- M1194
- CS-0008476
- Benzenethiol, m-methoxy- (6CI,7CI,8CI)
- FT-0616022
- m-Methoxybenzenethiol; m-Methoxythiophenol
- CHEMBL122066
- DTXSID3074652
- J-512783
- InChI=1/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3
- MFCD00004841
- PS-3033
- BP-10733
- FT-0616023
- D78387
- QMVAZEHZOPDGHA-UHFFFAOYSA-
- BENZENETHIOL, M-METHOXY-
- NS00025057
- DTXCID2035011
- DB-043282
- 239-617-7
-
- MDL: MFCD00004841
- Inchi: 1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3
- InChI Key: QMVAZEHZOPDGHA-UHFFFAOYSA-N
- SMILES: S([H])C1=C([H])C([H])=C([H])C(=C1[H])OC([H])([H])[H]
- BRN: 2041496
Computed Properties
- Exact Mass: 140.03000
- Monoisotopic Mass: 140.029586
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.5
- Topological Polar Surface Area: 10.2
Experimental Properties
- Color/Form: Transparent colorless to yellowish liquid
- Density: 1.13 g/mL at 25 °C(lit.)
- Boiling Point: 223-226 °C(lit.)
- Flash Point: Fahrenheit: 204.8 ° f
Celsius: 96 ° c - Refractive Index: n20/D 1.587(lit.)
- Water Partition Coefficient: Not miscible or difficult to mix in water. Soluble in methanol, benzene, hexane, toluene and dichloromethane.
- PSA: 48.03000
- LogP: 1.98390
- Sensitiveness: Stench
3-Methoxybenzenethiol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37-S37/39
- FLUKA BRAND F CODES:13
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Packing Group:III
- PackingGroup:III
- Storage Condition:2-8°C
- Packing Group:III
- Risk Phrases:R22; R36/37/38
- HazardClass:IRRITANT, STENCH
3-Methoxybenzenethiol Customs Data
- HS CODE:29309070
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Methoxybenzenethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26755-2.5g |
3-methoxybenzene-1-thiol |
15570-12-4 | 94% | 2.5g |
$33.0 | 2023-09-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1194-5g |
3-Methoxybenzenethiol |
15570-12-4 | 97.0%(GC) | 5g |
¥395.0 | 2022-05-30 | |
Oakwood | 001309-25g |
3-Methoxybenzenethiol |
15570-12-4 | 95% | 25g |
$195.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10648-1g |
3-Methoxythiophenol, 97% |
15570-12-4 | 97% | 1g |
¥511.00 | 2023-02-26 | |
eNovation Chemicals LLC | D403688-1kg |
3-Methoxybenzenethiol |
15570-12-4 | 97% | 1kg |
$580 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078449-25g |
3-Methoxybenzenethiol |
15570-12-4 | 98% | 25g |
¥1103.00 | 2023-11-21 | |
Enamine | EN300-26755-0.1g |
3-methoxybenzene-1-thiol |
15570-12-4 | 94% | 0.1g |
$19.0 | 2023-09-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 155705-5G |
3-Methoxybenzenethiol |
15570-12-4 | 5g |
¥653.93 | 2023-12-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101779-5g |
3-Methoxybenzenethiol |
15570-12-4 | 98% | 5g |
¥283.90 | 2023-09-02 | |
TRC | M292965-2.5g |
3-Methoxybenzenethiol |
15570-12-4 | 2.5g |
$ 69.00 | 2023-09-07 |
3-Methoxybenzenethiol Suppliers
3-Methoxybenzenethiol Related Literature
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Alexander K. Eltyshev,Irina A. Agafonova,Artem S. Minin,Varvara A. Pozdina,Vadim A. Shevirin,Pavel A. Slepukhin,Enrico Benassi,Nataliya P. Belskaya Org. Biomol. Chem. 2021 19 9880
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Ritesh Singh,Gautam Panda Org. Biomol. Chem. 2010 8 1097
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Dushyant Singh Raghuvanshi,Narsingh Verma Org. Biomol. Chem. 2021 19 4760
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J. L. Ferreira da Silva,André P. Ferreira,M. Matilde Marques,Shrika G. Harjivan,M. Fátima M. da Piedade,M. Teresa Duarte CrystEngComm 2011 13 1638
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Anna A. Volkert,Amanda J. Haes Analyst 2014 139 21
Additional information on 3-Methoxybenzenethiol
Introduction to 3-Methoxybenzenethiol (CAS No. 15570-12-4)
3-Methoxybenzenethiol, also known as 3-methoxythiophenol, is a versatile organic compound with the chemical formula C7H8OS. This compound is characterized by its distinctive aromatic and thiol functionalities, making it a valuable intermediate in various chemical and pharmaceutical applications. The unique combination of a methoxy group and a thiol group imparts specific chemical properties that are crucial for its use in synthetic chemistry, medicinal chemistry, and materials science.
The chemical structure of 3-Methoxybenzenethiol consists of a benzene ring with a methoxy group (-OCH3) and a thiol group (-SH) attached at the 3-position. The presence of the thiol group makes it highly reactive, particularly in nucleophilic substitution reactions, while the methoxy group provides additional stability and solubility. These properties make 3-Methoxybenzenethiol an important building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
In recent years, significant advancements have been made in understanding the biological activities and potential applications of 3-Methoxybenzenethiol. Research has shown that this compound exhibits antioxidant properties, which can be beneficial in various therapeutic contexts. For instance, studies have demonstrated that 3-Methoxybenzenethiol can protect cells from oxidative stress by scavenging free radicals and preventing lipid peroxidation. This property has sparked interest in its potential use as a protective agent in neurodegenerative diseases and other conditions associated with oxidative damage.
Beyond its antioxidant activity, 3-Methoxybenzenethiol has also been explored for its potential as a precursor in the synthesis of bioactive compounds. One notable application is in the development of new drugs for the treatment of cancer. Researchers have synthesized derivatives of 3-Methoxybenzenethiol that exhibit selective cytotoxicity against cancer cells while sparing normal cells. These derivatives are being investigated for their potential as novel anticancer agents, with promising results in preclinical studies.
In the field of materials science, 3-Methoxybenzenethiol has found applications in the development of functional coatings and polymers. Its thiol group can participate in thiol-ene click reactions, which are widely used to create cross-linked networks with tailored properties. These networks can be used to produce coatings with enhanced durability, adhesion, and chemical resistance. Additionally, the methoxy group can improve the solubility and processability of these materials, making them suitable for various industrial applications.
The synthesis of 3-Methoxybenzenethiol can be achieved through several routes, including direct alkylation of phenol with methanol followed by sulfonation or via the reaction of 3-methylthiophenol with methyl iodide. Each method has its advantages and limitations, and the choice of synthetic pathway depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration for sustainable production processes.
In conclusion, 3-Methoxybenzenethiol (CAS No. 15570-12-4) is a multifaceted compound with a wide range of applications in chemistry and biology. Its unique chemical structure endows it with valuable properties that make it an essential intermediate in various fields. Ongoing research continues to uncover new potential uses for this compound, further highlighting its significance in both academic and industrial settings.
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